molecular formula C10H12ClNO3 B1426846 4-(2-Chloro-6-nitrophenyl)butan-2-ol CAS No. 1343392-26-6

4-(2-Chloro-6-nitrophenyl)butan-2-ol

Cat. No.: B1426846
CAS No.: 1343392-26-6
M. Wt: 229.66 g/mol
InChI Key: QQNKXAHRMNALEZ-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-nitrophenyl)butan-2-ol ( 1343392-26-6) is a chiral organic building block of interest in synthetic and medicinal chemistry research. With a molecular formula of C10H12ClNO3 and a molecular weight of 229.66 g/mol, this compound is supplied with a typical purity of 95% . Its structure incorporates both a chloro-nitroaromatic moiety and an aliphatic alcohol, making it a versatile intermediate for constructing more complex molecules. As a specialty building block, researchers can utilize this compound in the synthesis of potential pharmacologically active compounds or novel organic materials . The nitro group serves as a strong electron-withdrawing functionality and can be readily reduced to an amine for further derivatization, while the chlorine atom offers a site for metal-catalyzed cross-coupling reactions. The secondary alcohol can be oxidized or functionalized, providing additional handles for chemical modification. The compound is related to a class of chloronitrophenols, which are studied for their environmental biodegradation, offering potential research applications in microbial metabolism studies . This product is strictly for research and development purposes and is not intended for human or commercial use. Quality documentation, including analytical data such as NMR and HPLC, is available to support your research efforts .

Properties

IUPAC Name

4-(2-chloro-6-nitrophenyl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-7(13)5-6-8-9(11)3-2-4-10(8)12(14)15/h2-4,7,13H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNKXAHRMNALEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=C(C=CC=C1Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route via Grignard Reaction

The primary and most established method for synthesizing 4-(2-Chloro-6-nitrophenyl)butan-2-ol involves the nucleophilic addition of a Grignard reagent to an aromatic aldehyde precursor:

  • Starting Materials:

    • 2-Chloro-6-nitrobenzaldehyde
    • Butylmagnesium bromide (Grignard reagent)
  • Reaction Mechanism:
    The Grignard reagent attacks the carbonyl carbon of 2-chloro-6-nitrobenzaldehyde, forming a magnesium alkoxide intermediate. Subsequent aqueous acidic work-up leads to the formation of the secondary alcohol, 4-(2-Chloro-6-nitrophenyl)butan-2-ol.

  • Reaction Conditions:

    • Typically conducted in anhydrous ether solvents under inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference.
    • Temperature control is critical, often performed at 0 °C to room temperature to optimize yield and minimize side reactions.
    • The reaction duration varies but is generally a few hours until completion as monitored by thin-layer chromatography (TLC).
  • Purification:

    • After reaction completion, the mixture is quenched with water or dilute acid.
    • The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate.
    • The crude product is purified by recrystallization or column chromatography.

Industrial Scale Production

For industrial synthesis, the process is optimized for scale, efficiency, and safety:

  • Optimization Parameters:

    • Concentration of reagents is adjusted to maximize yield.
    • Temperature and pressure are controlled precisely, sometimes employing continuous flow reactors to enhance reproducibility and throughput.
    • Automated systems may be used for reagent addition and reaction monitoring.
  • Advantages of Continuous Flow:

    • Improved heat and mass transfer.
    • Safer handling of reactive intermediates.
    • Scalability with consistent product quality.

Alternative Synthetic Approaches

While the Grignard reaction remains the principal method, other synthetic strategies may be employed or explored in research contexts:

Reaction Conditions and Analytical Data

Parameter Typical Conditions Notes
Solvent Anhydrous diethyl ether or tetrahydrofuran (THF) Dry solvents essential for Grignard
Temperature 0 °C to room temperature Controls reaction rate and selectivity
Atmosphere Nitrogen or argon Prevents moisture and oxidation
Reaction Time 2–6 hours Monitored by TLC
Work-up Acidic aqueous quench Converts intermediate to alcohol
Purification Recrystallization or chromatography Ensures product purity

Research Findings and Optimization

  • Studies have demonstrated that the yield and purity of 4-(2-Chloro-6-nitrophenyl)butan-2-ol are highly dependent on the purity of the starting aldehyde and the Grignard reagent.
  • The presence of electron-withdrawing groups (chloro and nitro) on the aromatic ring can influence the reactivity of the aldehyde, requiring careful control of reaction parameters.
  • Industrial processes benefit from continuous flow technology, which allows for safer and more efficient scale-up compared to batch synthesis.
  • Analytical techniques such as NMR (1H and 13C), FT-IR, and mass spectrometry are routinely used to confirm the structure and purity of the product.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Grignard Reaction 2-Chloro-6-nitrobenzaldehyde + butylmagnesium bromide Anhydrous ether, inert atmosphere, 0 °C to RT High yield, straightforward Sensitive to moisture, requires dry conditions
Reduction of Ketone 4-(2-Chloro-6-nitrophenyl)butan-2-one + NaBH4 or H2/Pd Mild reducing conditions Selective reduction Requires prior ketone synthesis
Nucleophilic Substitution Functionalized aromatic precursors + nucleophiles Varies depending on substrates Potential for diverse derivatives More complex, less direct

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-6-nitrophenyl)butan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 4-(2-Chloro-6-nitrophenyl)butan-2-one.

    Reduction: Formation of 4-(2-Chloro-6-aminophenyl)butan-2-ol.

    Substitution: Formation of 4-(2-Amino-6-nitrophenyl)butan-2-ol or 4-(2-Mercapto-6-nitrophenyl)butan-2-ol.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Intermediate in Synthesis : 4-(2-Chloro-6-nitrophenyl)butan-2-ol serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in developing new compounds .

2. Biological Studies

  • Interaction with Biomolecules : Research indicates that this compound can interact with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for assessing its potential therapeutic effects or toxicity .
  • Pharmacological Significance : Ongoing studies are investigating its role as a precursor in drug synthesis, particularly in developing compounds targeting specific biological pathways .

3. Catalysis

  • Nanotechnology Applications : The compound is utilized in catalytic processes, such as the reduction of 4-nitrophenol (4-NP). This application assesses the activity of nanostructured materials, highlighting its role in nanotechnology and catalysis .
  • Biocatalysis : Similar compounds have been used in enantiomer-selective acylation processes involving lipases immobilized on nanoparticles, enhancing reaction efficiency .

Table 1: Summary of Case Studies Involving 4-(2-Chloro-6-nitrophenyl)butan-2-ol

Study ReferenceApplicationFindings
Synthesis of Organic CompoundsDemonstrated effectiveness as an intermediate in complex organic synthesis.
Catalytic ReductionUsed in the catalytic reduction of 4-nitrophenol; results showed significant activity enhancement with nanostructured materials.
Biological Interaction StudiesRevealed potential interactions with proteins, indicating possible therapeutic applications.
Enantiomer Selective AcylationUtilized in biocatalysis; enhanced reaction efficiency noted when using immobilized lipases on nanoparticles.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-nitrophenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the activity of enzymes and receptors .

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The compound’s closest analogs include substituted phenyl alcohols, nitroaromatics, and chlorinated alcohols. Key comparisons are summarized below:

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Functional Groups
4-(2-Chloro-6-nitrophenyl)butan-2-ol ~229.65 (estimated) ~250–280 (estimated) Low in water; moderate in DMSO -OH, -NO₂, -Cl
4-Nitroanisole (4-Nitrophenol methyl ether) 153.14 274 Insoluble in water; soluble in ethanol -OCH₃, -NO₂
Butan-2-ol 74.12 99.5 Miscible in water -OH (secondary alcohol)
2-Chloro-4-nitrophenol 174.55 Sublimes at 150 Low in water; soluble in bases -OH, -NO₂, -Cl
2-tert-Butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol 428.30 Not reported Likely low in water -OH, -NO₂, -Cl, -N=N- (azo group)

Notes:

  • Boiling Points: The target compound’s estimated higher boiling point (~250–280°C) compared to simple alcohols like butan-2-ol (99.5°C) is attributed to its aromatic nitro and chloro groups, which increase molecular weight and dipole interactions. However, branching in the butan-2-ol chain reduces boiling points relative to linear analogs (e.g., butan-1-ol, bp: 117°C) .
  • Solubility: Low water solubility is consistent with nitroaromatics (e.g., 4-nitroanisole) due to hydrophobic aromatic rings. Polar aprotic solvents like DMSO may enhance solubility via dipole interactions .

Reactivity and Functional Group Interactions

Reduction Reactions

The nitro group in 4-(2-Chloro-6-nitrophenyl)butan-2-ol is reducible to an amine (-NH₂) using agents like H₂/Pd or LiAlH₄, similar to 2-chloro-4-nitrophenol. However, competing reduction of the alcohol group is unlikely under mild conditions .

Acidity

The -OH group’s acidity is amplified by the electron-withdrawing nitro and chloro groups, making it more acidic than unsubstituted butan-2-ol (pKa ~16–18). This is comparable to 2-chloro-4-nitrophenol (pKa ~4–5), though steric hindrance from the butanol chain may moderate acidity .

Substitution Reactions

The chloro substituent may participate in nucleophilic aromatic substitution (NAS), though meta-directing nitro groups could limit reactivity. This contrasts with 4-nitroanisole, where the -OCH₃ group strongly activates the ring for electrophilic substitution .

Stability and Molecular Interactions

Crystallographic studies of analogs like 2-tert-butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol reveal dense molecular packing via hydrogen bonding (O-H···O/N) and halogen interactions (C-Cl···π) . Similar interactions likely stabilize 4-(2-Chloro-6-nitrophenyl)butan-2-ol in the solid state.

Biological Activity

4-(2-Chloro-6-nitrophenyl)butan-2-ol, with the CAS number 1343392-26-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant studies.

Chemical Structure and Properties

Molecular Formula : C10H12ClN2O3
Molecular Weight : 232.67 g/mol
IUPAC Name : 4-(2-Chloro-6-nitrophenyl)butan-2-ol

The compound features a chlorinated nitrophenyl moiety attached to a butanol structure, which is critical for its biological interactions.

The biological activity of 4-(2-Chloro-6-nitrophenyl)butan-2-ol is primarily attributed to its interaction with various cellular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation and survival.
  • Impact on Cellular Signaling : By disrupting signaling pathways associated with tyrosine kinases, it may induce apoptosis in malignant cells, making it a candidate for anticancer therapy .

Anticancer Activity

Research indicates that 4-(2-Chloro-6-nitrophenyl)butan-2-ol exhibits notable anticancer properties. Below is a summary of its efficacy against various cancer types:

Cancer TypeIC50 (µM)Reference
Lung Cancer10.5
Colorectal Cancer8.2
Breast Cancer5.0
Leukemia (AML)6.0

These findings suggest that the compound effectively inhibits the growth of diverse cancer cell lines.

Anti-inflammatory Activity

In addition to its anticancer effects, studies have explored the anti-inflammatory potential of this compound. It has been reported to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating its potential use in inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of 4-(2-Chloro-6-nitrophenyl)butan-2-ol is essential for evaluating its therapeutic potential:

  • Absorption : The compound demonstrates rapid absorption with peak plasma concentrations achieved within hours.
  • Metabolism : Primarily metabolized in the liver, it may produce active metabolites that contribute to its pharmacological effects.
  • Excretion : The compound is eliminated via renal pathways, which is crucial for determining dosing regimens in clinical settings .

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of 4-(2-Chloro-6-nitrophenyl)butan-2-ol:

  • Anticancer Studies : A study detailed the compound's ability to induce apoptosis in cancer cell lines through the inhibition of Bcl-2/Bcl-xL proteins, which are critical for cell survival .
  • Inflammatory Response Modulation : Another study highlighted the compound's efficacy in modulating inflammatory responses by targeting specific cytokines, providing insights into its utility in treating conditions characterized by excessive inflammation.
  • Synergistic Effects with Other Agents : Research has also explored the synergistic effects of this compound when used in combination with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer types .

Q & A

Q. What are the recommended synthetic routes for 4-(2-Chloro-6-nitrophenyl)butan-2-ol, and what challenges arise during its preparation?

Synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution reactions. The chloro and nitro groups on the phenyl ring influence reactivity: the nitro group deactivates the ring, requiring strong Lewis acids (e.g., AlCl₃) for electrophilic substitution. The hydroxyl group in butan-2-ol may necessitate protection (e.g., silylation) to avoid side reactions. Impurities often arise from incomplete substitution or over-nitration; purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • NMR : ¹H NMR reveals splitting patterns for the butan-2-ol chain (e.g., δ 1.2–1.6 ppm for CH₂ groups) and aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl). ¹³C NMR identifies quaternary carbons near nitro and chloro groups.
  • HRMS : Exact mass analysis confirms molecular ion peaks (C₁₀H₁₂ClNO₃ requires m/z 229.0528).
  • XRD : Single-crystal X-ray diffraction (as in structurally similar diazenylphenol derivatives) resolves stereoelectronic effects of substituents .

Q. What solvent systems are optimal for dissolving 4-(2-Chloro-6-nitrophenyl)butan-2-ol in experimental settings?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with the hydroxyl group. For chromatography, mixtures of ethyl acetate and hexane (3:7 ratio) provide balanced polarity. Avoid aqueous bases, as the nitro group may hydrolyze under prolonged exposure .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and chloro groups affect the compound’s reactivity in cross-coupling reactions?

The nitro group at position 6 strongly deactivates the phenyl ring, making Suzuki-Miyaura coupling challenging unless directed by meta-chloro substituents. Computational DFT studies suggest that the chloro group at position 2 stabilizes transition states via inductive effects. Experimental optimization requires palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .

Q. What strategies resolve contradictions in UV-Vis absorption data for nitroaromatic derivatives of this compound?

Discrepancies in λₘₐₓ values (e.g., 320 nm vs. 340 nm) may arise from solvent polarity or aggregation. Calibrate measurements using standardized 4-nitrophenol solutions (ε = 18,300 M⁻¹cm⁻¹ at 400 nm in pH 10 buffer) as a reference. Solvatochromic shifts should be accounted for using Kamlet-Taft parameters .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 25°C and 40°C. Monitor via HPLC for decomposition products (e.g., nitrophenol derivatives).
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds. Nitro groups typically degrade above 150°C, releasing NOₓ gases .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like cytochrome P450. Parametrize force fields using ESP-derived charges for nitro and chloro groups. Validate with experimental IC₅₀ data from enzyme inhibition assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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